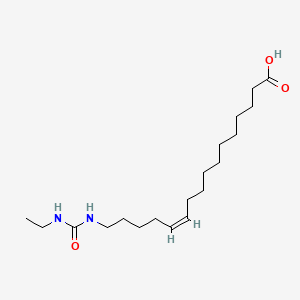

(Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid

Description

Properties

IUPAC Name |

(Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36N2O3/c1-2-20-19(24)21-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(22)23/h7,9H,2-6,8,10-17H2,1H3,(H,22,23)(H2,20,21,24)/b9-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFBVXMGWWCVFO-CLFYSBASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NCCCCC=CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)NCCCC/C=C\CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (Z)-16-(ethylcarbamoylamino)hexadec-11-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid, also identified as Compound 21, is a synthetic, urea-containing fatty acid derivative recognized for its potent vasorelaxant properties. This technical guide synthesizes the currently available information regarding its discovery, physicochemical characteristics, and biological activity. While detailed experimental protocols for its synthesis and the specific signaling pathways for its action are not extensively documented in publicly accessible literature, this guide provides a comprehensive overview based on existing data and the general understanding of related compounds.

Discovery and Overview

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₆N₂O₃ | EvitaChem |

| Molecular Weight | 340.5 g/mol | EvitaChem |

| Appearance | Not specified | - |

| Solubility | Not specified | - |

Synthesis

A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not available in the public domain. However, based on its chemical structure, a plausible synthetic route can be proposed. The synthesis would likely involve the reaction of a (Z)-16-aminohexadec-11-enoic acid derivative with an ethyl isocyanate or a related reagent to form the terminal ethylurea group.

Below is a hypothetical workflow for the synthesis of such a compound, based on general principles of organic chemistry for the formation of urea-containing fatty acids.

Caption: Hypothetical synthesis workflow for this compound.

Biological Activity and Mechanism of Action

Vasorelaxant Activity

The primary reported biological activity of this compound is its ability to induce vasorelaxation. Quantitative analysis has determined its half-maximal effective concentration (EC₅₀) for this effect.

| Parameter | Value | Source |

| EC₅₀ (Vasorelaxation) | 5.7 µM | [1] |

This level of potency suggests that the compound is a significant candidate for further investigation in the context of cardiovascular diseases characterized by vasoconstriction, such as hypertension.

Proposed Mechanism of Action

The precise signaling pathway through which this compound exerts its vasorelaxant effects has not been explicitly detailed in available literature. However, for similar fatty acid amide compounds, vasorelaxation is often mediated through pathways involving the vascular endothelium.

A proposed general mechanism for vasorelaxation by fatty acid derivatives is depicted below. This is a generalized pathway and may not fully represent the specific actions of Compound 21.

Caption: A generalized signaling pathway for endothelium-dependent vasorelaxation.

Future Directions

The potent vasorelaxant activity of this compound makes it an intriguing molecule for cardiovascular drug discovery. Future research should focus on:

-

Elucidation of the detailed synthetic methodology: Publication of the full experimental protocol would enable wider investigation by the scientific community.

-

Identification of the molecular target and signaling pathway: Understanding the precise mechanism of action is crucial for further development and optimization.

-

In vivo efficacy and safety studies: Evaluation in animal models of cardiovascular disease is a necessary next step to determine its therapeutic potential.

-

Structure-activity relationship (SAR) studies: Synthesis and testing of analogs will help to identify the key structural features responsible for its biological activity and to develop even more potent and selective compounds.

Conclusion

This compound is a promising vasorelaxant agent. While there are significant gaps in the publicly available information regarding its discovery and synthesis, the confirmed biological activity warrants further investigation. This guide provides a summary of the current knowledge to aid researchers and drug development professionals in their exploration of this and related compounds for the potential treatment of cardiovascular diseases.

References

what is the structure of (Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid

Technical Guide: (Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid

An In-depth Structural Analysis

This document provides a detailed examination of the chemical structure of this compound, a compound identified as a vasorelaxant with potential applications in cardiovascular disease research.[1] The analysis focuses on the constituent parts of the molecule as defined by its IUPAC name, providing a foundational understanding for researchers, scientists, and drug development professionals.

Molecular Structure Analysis

The name this compound systematically describes the molecule's architecture. It is classified as a complex organic compound, specifically a modified monounsaturated fatty acid.[2] The structure can be deconstructed into three primary components: a fatty acid backbone, a specific stereoisomer of a carbon-carbon double bond, and a terminal functional group.

The Fatty Acid Backbone

The core of the molecule is hexadec-11-enoic acid . This indicates:

-

A hexadec- root, signifying a chain of 16 carbon atoms.

-

The -oic acid suffix, which designates the presence of a carboxylic acid (-COOH) functional group at position C1.

-

An -en- infix at position 11, indicating a double bond between carbon 11 and carbon 12.

The parent fatty acid, (Z)-11-hexadecenoic acid, is a naturally occurring compound found in various biological systems.[2][3]

Stereochemistry of the Double Bond

The (Z)- prefix specifies the stereochemistry of the double bond at C11. This refers to the Zusammen (together) configuration, where the highest-priority substituents on each carbon of the double bond are on the same side. For a hydrocarbon chain, this results in a "cis" conformation, introducing a distinct kink into the aliphatic tail.

The Terminal Substituent

Located at the opposite end of the chain from the carboxylic acid is the 16-(ethylcarbamoylamino) group. This complex substituent is attached to the 16th carbon and is composed of:

-

An amino group (-NH-).

-

A carbamoyl group, which itself is a carbonyl group bonded to an amino group (-C(=O)NH-).

-

An ethyl group (-CH2CH3) attached to the terminal nitrogen of the carbamoyl moiety.

Together, this forms an ethylurea derivative attached to the fatty acid chain via a nitrogen atom, specifically an N-ethyl-N'-hexadecylurea structure.

Physicochemical and Biological Properties

The combination of a long, kinked hydrocarbon tail and polar functional groups at both ends (a carboxylic acid and an ethylurea group) gives the molecule amphipathic properties.

Data Summary

The following tables summarize the key structural and biological characteristics of the molecule.

| Structural Feature | Description |

| Molecular Formula | C19H36N2O3 |

| Parent Chain | 16-carbon fatty acid (Hexadecanoic acid derivative) |

| Primary Functional Groups | Carboxylic Acid, Alkene, Urea (specifically, an N,N'-disubstituted urea) |

| Unsaturation | Monounsaturated, with a double bond at C11 |

| Stereochemistry | (Z) or cis-configuration at the C11-C12 double bond |

| Biological Activity Data | |

| Activity | Vasorelaxant |

| EC50 | 5.7 µM[1] |

Experimental Protocols

This document focuses on the chemical structure of this compound. As such, it does not include experimental protocols for its synthesis or biological evaluation. Methodologies for the synthesis of related fatty acid derivatives and ureas can be found in standard organic chemistry literature.

Structural and Logical Relationships

The following diagrams illustrate the logical connectivity of the functional components of the molecule. Please note that Graphviz is a tool for representing relationships and workflows, not for generating chemically accurate, to-scale 2D structures.

Caption: Connectivity of functional groups in the molecule.

Caption: Logical structure of the terminal substituent.

References

biological activity of (Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid

An In-Depth Technical Guide on the Biological Activity of URB597 (Cyclohexylcarbamic acid 3'-(aminocarbonyl)-[1,1'-biphenyl]-3-yl ester)

Disclaimer: The compound "(Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid" as initially queried is not synonymous with the well-researched FAAH inhibitor URB597. This guide focuses on the extensive biological data available for URB597, correctly identified as Cyclohexylcarbamic acid 3'-(aminocarbonyl)-[1,1'-biphenyl]-3-yl ester. One search result indicated that "this compound" is a vasorelaxant with an EC50 of 5.7 μM[1][2].

Introduction

URB597, also known as KDS-4103, is a potent, selective, and irreversible inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides, such as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA). By inhibiting FAAH, URB597 elevates the endogenous levels of these signaling lipids, leading to a wide array of biological effects. This technical guide provides a comprehensive overview of the biological activity of URB597, detailing its mechanism of action, quantitative efficacy, experimental protocols, and the signaling pathways it modulates. This document is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Biological Data

The biological activity of URB597 has been quantified in various in vitro and in vivo systems. The following tables summarize the key quantitative data for its inhibitory potency and physiological effects.

| Target | Species/Tissue | Assay Type | IC50 | Reference |

| FAAH | Rat Brain Membranes | In vitro | ~5 nM | [3] |

| FAAH | Rat Cortical Neurons (intact) | In vitro | ~0.5 nM | [3] |

| FAAH | Human Liver Microsomes | In vitro | 3 nM | |

| FAAH | Human Brain Membranes | In vitro | 4.6 nM | [4] |

| FAAH | Rat Brain | In vivo (i.p. admin) | ID50: 0.15 mg/kg | [3] |

| Biological Effect | System | Metric | Value | Reference |

| Tyrosine Hydroxylase Expression Reduction | N1E115 Neuroblastoma Cells | pEC50 | 8.7 ± 0.2 | [5] |

| Potentiation of Anandamide-induced Vasorelaxation | Rat Mesenteric Arteries | pEC50 | 7.2 ± 0.1 (with URB597) vs 6.7 ± 0.1 (control) | [6] |

Mechanism of Action

URB597 acts as an irreversible inhibitor of FAAH by carbamylating a catalytic serine residue (Ser241) within the enzyme's active site. This covalent modification inactivates the enzyme, preventing the hydrolysis of its substrates. The primary consequence is the accumulation of anandamide, OEA, and PEA in various tissues, including the brain.

The elevated levels of these lipid signaling molecules lead to the activation of their respective downstream targets:

-

Anandamide (AEA): Primarily activates cannabinoid receptors CB1 and CB2. CB1 receptor activation in the central nervous system is responsible for the analgesic, anxiolytic, and antidepressant-like effects of URB597.

-

Oleoylethanolamide (OEA) and Palmitoylethanolamide (PEA): These N-acylethanolamines do not bind to cannabinoid receptors with high affinity but are potent agonists of the peroxisome proliferator-activated receptor-alpha (PPAR-α). Activation of PPAR-α contributes significantly to the anti-inflammatory effects of URB597.

Signaling Pathways

The biological effects of URB597 are mediated through the enhancement of several key signaling pathways.

Enhanced Anandamide Signaling via Cannabinoid Receptors

By preventing the degradation of anandamide, URB597 potentiates its effects on cannabinoid receptors. The activation of the G-protein coupled CB1 receptor, for instance, leads to the inhibition of adenylyl cyclase, which in turn reduces intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, CB1 receptor activation modulates various ion channels, typically inhibiting presynaptic calcium channels and activating inwardly rectifying potassium channels. This cascade ultimately leads to a reduction in neurotransmitter release, which is a key mechanism for its analgesic and anxiolytic effects.

OEA and PEA Signaling via PPAR-α

The accumulation of OEA and PEA following FAAH inhibition leads to the activation of the nuclear receptor PPAR-α. Upon ligand binding, PPAR-α forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This interaction modulates the transcription of genes involved in lipid metabolism and inflammation, generally leading to anti-inflammatory effects.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for assessing the biological activity of URB597.

In Vitro Fluorometric FAAH Activity Assay

This assay is a common method to determine the in vitro potency of FAAH inhibitors.

-

Principle: FAAH hydrolyzes a non-fluorescent substrate, arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), to release the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to FAAH activity.

-

Materials:

-

FAAH enzyme source (e.g., human or rat brain microsomes)

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

URB597 (or other test compounds) dissolved in DMSO

-

AAMCA substrate

-

96-well black microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of URB597 in FAAH Assay Buffer. The final DMSO concentration should be kept below 1%.

-

To the wells of the 96-well plate, add the FAAH Assay Buffer.

-

Add the diluted FAAH enzyme to each well (except for background wells).

-

Add the URB597 dilutions to the test wells and DMSO for control wells.

-

Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the AAMCA substrate to all wells.

-

Immediately begin measuring the fluorescence intensity (e.g., excitation at 360 nm, emission at 465 nm) kinetically over a period of 15-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the kinetic curve.

-

Subtract the background rate from all measurements.

-

Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.

-

In Vivo Assessment of Anti-Allodynic and Anti-Hyperalgesic Activity (CFA Model)

This protocol describes the evaluation of URB597's analgesic effects in a rat model of inflammatory pain.

-

Principle: Intraplantar injection of Complete Freund's Adjuvant (CFA) induces a localized inflammation and pain hypersensitivity (allodynia and hyperalgesia) in the rodent hind paw. The efficacy of an analgesic compound is determined by its ability to reverse these pain-related behaviors.

-

Animals: Male Sprague-Dawley rats (160-200 g).

-

Procedure:

-

Induction of Inflammation: Induce inflammation by injecting CFA into the plantar surface of one hind paw of the rats.

-

Drug Administration: Administer URB597 (e.g., 0.3 mg/kg) or vehicle intraperitoneally (i.p.) at a specified time point after CFA injection.

-

Behavioral Testing: Assess pain-related behaviors at various time points after drug administration.

-

Mechanical Allodynia: Measure the paw withdrawal threshold in response to stimulation with von Frey filaments of increasing stiffness. An increase in the withdrawal threshold indicates an anti-allodynic effect.

-

Thermal Hyperalgesia: Measure the paw withdrawal latency in response to a radiant heat source. An increase in withdrawal latency indicates an anti-hyperalgesic effect.

-

-

-

Data Analysis: Compare the paw withdrawal thresholds and latencies between the URB597-treated group and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Ex Vivo Vasorelaxation Assay

This protocol is used to assess the effect of URB597 on vascular tone in isolated arteries.

-

Principle: The contractility of isolated arterial rings is measured in an organ bath. The ability of a compound to relax pre-contracted arteries indicates its vasorelaxant properties.

-

Tissue Preparation:

-

Euthanize male Wistar rats (250-300 g) and carefully excise the thoracic aorta or mesenteric arteries.

-

Place the arteries in ice-cold Krebs-Henseleit solution.

-

Clean the arteries of connective and adipose tissue and cut them into rings (2-3 mm).

-

Mount the rings in a wire myograph system containing Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2 at 37°C.

-

-

Experimental Protocol:

-

Equilibrate the arterial rings under a basal tension.

-

Assess the integrity of the endothelium by pre-contracting with phenylephrine and then inducing relaxation with acetylcholine.

-

Pre-contract the rings with a submaximal concentration of phenylephrine (e.g., 1 μM) to induce a stable tone.

-

For the test group, pre-incubate the rings with URB597 for a specified duration.

-

Construct cumulative concentration-response curves to a vasorelaxant agent (e.g., anandamide) in the presence and absence of URB597.

-

-

Data Analysis: Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine. Compare the concentration-response curves and calculate pEC50 and Emax values.

Conclusion

URB597 is a well-characterized FAAH inhibitor with a multifaceted biological profile. Its primary mechanism of action, the elevation of endogenous anandamide, OEA, and PEA, leads to significant analgesic, anxiolytic, antidepressant, and anti-inflammatory effects. These activities are mediated through the potentiation of the endocannabinoid and PPAR-α signaling pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in the therapeutic potential of FAAH inhibition. The clear distinction between URB597 and the initially queried compound, "this compound," is crucial for accurate scientific investigation in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Endothelium-dependent metabolism by endocannabinoid hydrolases and cyclooxygenases limits vasorelaxation to anandamide and 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of (Z)-16-(ethylcarbamoylamino)hexadec-11-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid, also known as Compound 21, is a synthetic, nonpeptide small molecule with complex pharmacological activities. Initially investigated as a selective agonist for the angiotensin II type 2 (AT2) receptor, subsequent research has revealed a more intricate mechanism of action. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, focusing on its dual effects on vascular tone. It presents a summary of the quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows.

Core Mechanism of Action: A Dual Vasorelaxant and Vasoconstrictor Profile

The primary pharmacological effect of this compound on the cardiovascular system is the modulation of vascular tone. This is characterized by a dual mechanism: vasorelaxation at lower concentrations and vasoconstriction at higher concentrations.

Vasorelaxation via Calcium Channel Blockade

The vasorelaxant properties of this compound are notable for their independence from several classical vasodilation pathways. Experimental evidence demonstrates that its relaxing effect on pre-constricted blood vessels is not dependent on the endothelium, the nitric oxide (NO)-guanylyl cyclase-cGMP pathway, or the angiotensin II type 2 (AT2) receptor.[1][2][3]

The core mechanism underlying its vasorelaxant effect is the blockade of calcium transport into vascular smooth muscle cells.[1][2][3] This is substantiated by experiments showing that the compound shifts the concentration-response curves for vasoconstrictors that rely on calcium influx, such as the thromboxane A2 analog U46619 and the α-adrenoceptor agonist phenylephrine, to the right.[1][2][3] Crucially, it does not affect the vasoconstriction induced by a calcium ionophore like ionomycin, which bypasses the need for calcium channel-mediated entry.[1][2][3]

Vasoconstriction via Angiotensin II Type 1 (AT1) Receptor Stimulation

At higher concentrations, this compound exhibits a paradoxical vasoconstrictor effect.[1][2] This action is mediated through the stimulation of the angiotensin II type 1 (AT1) receptor.[1][2] This effect is particularly pronounced in spontaneously hypertensive rats (SHRs).[1][2] The AT1 receptor is a G-protein coupled receptor that, upon activation, initiates a signaling cascade leading to vasoconstriction.

Off-Target Activities

Beyond its primary effects on vascular tone, this compound has been reported to interact with other G-protein coupled receptors (GPCRs). These include muscarinic M1-3 receptors, serotonin 5-HT2 receptors, and histamine H1 receptors.[4][5] It also demonstrates low-affinity antagonism at the thromboxane TP-receptor.[6] Furthermore, it has been shown to activate Akt and ERK1/2 signaling pathways in a manner independent of the insulin receptor. These off-target activities may contribute to its overall pharmacological profile and warrant consideration in its experimental application.

Quantitative Data

The following table summarizes the key quantitative data related to the pharmacological activity of this compound.

| Parameter | Value | Species/Tissue | Conditions | Reference |

| Vasorelaxation | ||||

| EC50 | 5.7 µM | Not specified | Vasorelaxation assay | [7] |

| pEC50 | 4.8 ± 0.3 | Human | Coronary microarteries | [2] |

| Emax | 83 ± 4.2% | Human | Coronary microarteries | [2] |

| pEC50 | 5.6 ± 0.2 | Rat (Wistar) | Iliac arteries | [2] |

| Emax | 93.2 ± 4.0% | Rat (Wistar) | Iliac arteries | [2] |

| pEC50 | 5.8 ± 0.3 | Rat (Wistar) | Mesenteric arteries | [2] |

| Emax | 93.8 ± 6.6% | Rat (Wistar) | Mesenteric arteries | [2] |

| pEC50 | 6.6 ± 0.2 | Rat (SHR) | Mesenteric arteries | [2] |

| Emax | 93.2 ± 2.6% | Rat (SHR) | Mesenteric arteries | [2] |

| pEC50 | 5.7 ± 0.1 | Mouse | Iliac arteries | [2] |

| Emax | 97.8 ± 1.4% | Mouse | Iliac arteries | [2] |

| pEC50 | 5.7 ± 0.1 | Mouse | Abdominal aortas | [2] |

| Emax | 98.4 ± 0.3% | Mouse | Abdominal aortas | [2] |

| AT2 Receptor Binding | ||||

| Inhibition Constant (Ki) | 1.02 ± 0.14 nmol/L | HEK-293 cells | 125I-Ang II displacement | [2] |

| Off-Target Activity | ||||

| Ki (TP-receptor) | 3.74 µM | Human platelets | β-arrestin recruitment assay | [6] |

Experimental Protocols

Langendorff Isolated Heart Perfusion

This ex vivo technique is utilized to assess the direct effects of this compound on coronary flow and cardiac function in the absence of systemic physiological influences.

Methodology:

-

Animal Preparation: Hearts are excised from anesthetized and heparinized animals (e.g., Wistar rats, spontaneously hypertensive rats, C57Bl/6 mice).

-

Apparatus Setup: The isolated heart is mounted on a Langendorff apparatus via the aorta for retrograde perfusion.

-

Perfusion: The heart is perfused with a warmed (37°C), oxygenated (95% O2, 5% CO2) physiological salt solution (e.g., Krebs-Henseleit buffer). Perfusion pressure is kept constant.

-

Drug Administration: this compound is administered as bolus injections into the perfusion line.

-

Data Acquisition: Coronary flow is continuously monitored using a flow probe. Other parameters such as heart rate and ventricular pressure can also be recorded.

Wire Myography of Isolated Arteries

This in vitro technique allows for the investigation of the direct effects of the compound on the contractility of isolated small arteries.

Methodology:

-

Tissue Preparation: Segments of arteries (e.g., mesenteric, iliac, human coronary microarteries) are dissected and mounted on two fine wires in the jaws of a Mulvany myograph.

-

Equilibration: The mounted artery is submerged in a heated (37°C), oxygenated physiological salt solution and allowed to equilibrate under a standardized tension.

-

Viability and Endothelium Integrity Check: The viability of the artery is confirmed by contraction with a high-potassium solution. Endothelial integrity is assessed by observing relaxation to an endothelium-dependent vasodilator (e.g., acetylcholine) after pre-constriction.

-

Concentration-Response Curves:

-

Vasorelaxation: Arteries are pre-constricted with an agonist (e.g., U46619, phenylephrine). Cumulative concentrations of this compound are then added to the bath, and the resulting relaxation is recorded.

-

Vasoconstriction: Cumulative concentrations of the compound are added to the bath in the absence of a pre-constricting agent to assess its direct contractile effect.

-

-

Data Analysis: The tension changes are recorded, and concentration-response curves are plotted to determine parameters such as pEC50 and Emax.

Intracellular Calcium Measurement

This assay is used to directly assess the effect of this compound on intracellular calcium levels in vascular smooth muscle cells (VSMCs).

Methodology:

-

Cell Culture: Primary VSMCs are cultured on coverslips.

-

Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Fluorescence Microscopy: The coverslip is mounted on a fluorescence microscope equipped for ratiometric imaging.

-

Experimental Procedure:

-

A baseline fluorescence ratio is established.

-

The cells are stimulated with a vasoconstrictor agonist in the presence or absence of this compound.

-

Changes in the fluorescence ratio, indicative of changes in intracellular calcium concentration, are recorded over time.

-

-

Data Analysis: The fluorescence ratios are converted to intracellular calcium concentrations to quantify the effect of the compound.

Visualizations

Signaling Pathways

Caption: Dual signaling pathways of this compound.

Experimental Workflow

Caption: Experimental workflow for characterizing the vascular effects.

References

- 1. ahajournals.org [ahajournals.org]

- 2. ahajournals.org [ahajournals.org]

- 3. Compound 21 induces vasorelaxation via an endothelium- and angiotensin II type 2 receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Compound 21, a two-edged sword with both DREADD-selective and off-target outcomes in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | DREADD agonist compound 21 causes acute diuresis in wild-type mice [frontiersin.org]

- 6. ahajournals.org [ahajournals.org]

- 7. This compound | MP Sciences [mpsciences.com]

Potential Therapeutic Targets of (Z)-16-(ethylcarbamoylamino)hexadec-11-enoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid is a novel compound with demonstrated vasorelaxant properties, suggesting its potential in cardiovascular disease research[1]. Its chemical structure, featuring a 1,3-disubstituted urea moiety linked to a long-chain fatty acid, points towards a likely mechanism of action as an inhibitor of soluble epoxide hydrolase (sEH). This enzyme is a critical regulator of endogenous signaling lipids with roles in blood pressure control, inflammation, and pain. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound, focusing on sEH as the primary target and exploring fatty acid amide hydrolase (FAAH) as a plausible secondary target. Detailed experimental protocols and structure-activity relationship data for related compounds are presented to facilitate further investigation and drug development efforts.

Introduction

This compound is a monounsaturated fatty acid derivative with a terminal ethylcarbamoylamino group. Its observed vasorelaxant effect, with an EC50 of 5.7 μM, provides a key insight into its biological function[1]. The structural characteristics of this molecule, particularly the 1,3-disubstituted urea, are hallmarks of a class of potent enzyme inhibitors, most notably of soluble epoxide hydrolase (sEH).

Primary Therapeutic Target: Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase (sEH) is a bifunctional enzyme, though its C-terminal hydrolase activity is the primary focus of therapeutic inhibition. The sEH enzyme metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acids (DHETs)[2][3][4]. By inhibiting sEH, the levels of beneficial EETs are increased, leading to a range of therapeutic effects.

Mechanism of Action and Signaling Pathway

Inhibition of sEH by compounds like this compound is proposed to stabilize EETs, which in turn can activate various downstream signaling pathways. EETs are known to be endothelium-derived hyperpolarizing factors that promote vasodilation[4][5]. They also possess anti-inflammatory properties, in part through the inhibition of the NF-κB signaling pathway[6].

Structure-Activity Relationship (SAR) of Urea-Based sEH Inhibitors

The potency of 1,3-disubstituted urea compounds as sEH inhibitors is well-established[1][2][7]. The urea moiety is critical for binding to the active site of sEH, forming hydrogen bonds with key amino acid residues. The lipophilic side chains occupy hydrophobic pockets within the enzyme's active site, contributing significantly to the inhibitory potency[1][8]. The long aliphatic chain of this compound is expected to fit well into one of these hydrophobic pockets.

Therapeutic Potential of sEH Inhibition

Inhibition of sEH has shown therapeutic promise in a variety of disease models, including:

-

Cardiovascular Diseases: sEH inhibitors have demonstrated antihypertensive effects and the ability to reduce cardiac hypertrophy and atherosclerosis[5][9][10][11].

-

Inflammation and Pain: By stabilizing EETs, sEH inhibitors can reduce inflammation and alleviate both inflammatory and neuropathic pain[2][7].

-

Metabolic Diseases: sEH inhibition has been shown to improve glucose tolerance and reduce plasma cholesterol in animal models[2].

Quantitative Data for Representative sEH Inhibitors

While specific inhibitory data for this compound is not yet available, the following table provides IC50 values for other well-characterized urea-based sEH inhibitors to provide a comparative context.

| Inhibitor | Human sEH IC50 (nM) | Murine sEH IC50 (nM) | Reference |

| 1-Adamantanyl-3-cyclohexylurea (ACU) | 70 | 20 | PNAS (2000) 97 (12) 6521 |

| t-AUCB | 2.3 | 0.8 | J Med Chem (2005) 48 (4) |

| 12-(3-Adamantan-1-yl-ureido)-dodecanoic acid (AUDA) | 3.2 | 1.1 | PNAS (2000) 97 (12) 6521 |

| sEH inhibitor-16 | 2 | Not Reported | BenchChem |

Secondary Therapeutic Target: Fatty Acid Amide Hydrolase (FAAH)

Fatty acid amide hydrolase (FAAH) is another key enzyme in the regulation of lipid signaling. It is responsible for the degradation of endocannabinoids, such as anandamide[12][13]. Notably, some urea-containing compounds have been identified as FAAH inhibitors[14]. Given the structural similarities, FAAH represents a potential secondary target for this compound.

Rationale for FAAH as a Target

The inhibition of FAAH leads to an increase in endogenous anandamide levels, which can produce analgesic, anxiolytic, and anti-inflammatory effects without the psychoactive side effects associated with direct cannabinoid receptor agonists[13]. The urea functional group in the target compound could potentially interact with the active site of FAAH.

Experimental Protocols

To facilitate further research into the therapeutic targets of this compound, detailed protocols for sEH and FAAH inhibition assays are provided below.

sEH Inhibition Assay Protocol (Fluorometric)

This protocol is adapted from commercially available kits and published literature for the determination of sEH inhibitory activity[10][15][16].

Materials:

-

Recombinant human or murine sEH enzyme

-

sEH assay buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)

-

This compound (dissolved in DMSO)

-

Fluorogenic sEH substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate - CMNPC)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in sEH assay buffer.

-

In a 96-well plate, add the sEH enzyme and assay buffer to each well.

-

Add the test compound dilutions to the respective wells. Include a vehicle control (DMSO).

-

Pre-incubate the plate at 30°C for 5-15 minutes.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the increase in fluorescence kinetically (e.g., every minute for 15-30 minutes) using an excitation wavelength of ~330 nm and an emission wavelength of ~465 nm.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

FAAH Inhibition Assay Protocol (Fluorometric)

This protocol is based on commercially available kits and published methods for assessing FAAH inhibitory activity[3][17][18][19].

Materials:

-

Recombinant human or rat FAAH enzyme

-

FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

This compound (dissolved in DMSO)

-

Fluorogenic FAAH substrate (e.g., Arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in FAAH assay buffer.

-

In a 96-well plate, add the FAAH enzyme and assay buffer to each well.

-

Add the test compound dilutions to the respective wells. Include a vehicle control (DMSO).

-

Pre-incubate the plate at 37°C for 15-30 minutes to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the increase in fluorescence kinetically (e.g., every minute for 30-60 minutes) using an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm.

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising candidate for targeting soluble epoxide hydrolase. Its vasorelaxant activity is consistent with the known physiological effects of sEH inhibition. Further investigation is warranted to confirm its inhibitory potency and selectivity against sEH and to explore its potential interaction with FAAH. The experimental protocols provided herein offer a clear path for these future studies. Elucidating the precise molecular targets and mechanism of action of this compound will be crucial for its development as a potential therapeutic agent for cardiovascular, inflammatory, and pain-related disorders.

References

- 1. Structural refinement of inhibitors of urea-based soluble epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Soluble epoxide hydrolase inhibition modulates vascular remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. Cardiovascular therapeutic aspects of soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Soluble Epoxide Hydrolase Inhibitors Reduce the Development of Atherosclerosis in Apolipoprotein E-Knockout Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fatty acid amide hydrolase: a gate-keeper of the endocannabinoid system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeting fatty acid amide hydrolase (FAAH) to treat pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. benchchem.com [benchchem.com]

- 18. sigmaaldrich.cn [sigmaaldrich.cn]

- 19. caymanchem.com [caymanchem.com]

The Synthesis and Application of Urea-Containing Fatty Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, experimental protocols, and biological significance of urea-containing fatty acid derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, which include roles as enzyme inhibitors and antimicrobial agents. The urea moiety's ability to form stable hydrogen bonds with biological targets makes it a critical functional group in drug design.[1] This document details various synthetic strategies, presents quantitative data in a structured format, and illustrates key pathways and workflows to serve as a comprehensive resource for professionals in the field.

I. Synthetic Methodologies

The synthesis of urea-containing fatty acid derivatives can be achieved through several key pathways. The choice of method often depends on the desired substitution pattern, substrate availability, and reaction conditions.

Isocyanate-Based Synthesis

A prevalent and versatile method for synthesizing urea derivatives involves the reaction of an isocyanate with an amine.[1] For fatty acid derivatives, the key step is the generation of a fatty acyl isocyanate, which is then reacted with a suitable amine or amide.

A common route to the isocyanate intermediate is the Curtius rearrangement.[2][3] This process involves the conversion of a carboxylic acid to an acyl azide, typically by reacting the corresponding acyl chloride with sodium azide. The acyl azide then rearranges upon heating to form the isocyanate, which can be trapped in situ by an amine to yield the desired N,N'-disubstituted urea.[2][3]

Acylation of Ureas

Another fundamental approach is the direct acylation of urea or a substituted urea with an activated carboxylic acid derivative, such as a fatty acyl chloride.[4][5] This method is straightforward but can sometimes be limited by the high reactivity of the acylating agent.[4] A historical method involves reacting an alkali metal salt of urea (e.g., sodium urea) with a fatty acyl halide.[6]

Carbodiimide-Mediated Synthesis

Carbodiimides, such as dicyclohexylcarbodiimide (DCC), are widely used as coupling agents in organic synthesis. The reaction of a fatty acid with a carbodiimide forms a highly reactive O-acylisourea intermediate. This intermediate can then react with an amine to form the corresponding urea derivative.[7] However, in the absence of a separate amine nucleophile, the O-acylisourea can rearrange to form an N-acylurea.[7][8] Studies have shown that aromatic carbodiimides tend to favor the formation of N-acylureas.[8]

Catalytic and Enzymatic Methods

Modern synthetic chemistry emphasizes the development of more sustainable and efficient catalytic methods.

-

Lipase-Catalyzed Synthesis : Enzymes like Candida antarctica lipase (Novozym 435) can efficiently catalyze the ammonolysis of fatty acids using urea as the ammonia source in an organic solvent.[9] This biocatalytic approach offers high yields under mild conditions, presenting an economical and environmentally friendly alternative to high-pressure ammonolysis.[9]

-

Transition Metal Catalysis : Ruthenium pincer complexes have been used to catalyze the direct synthesis of ureas from methanol and an amine, producing hydrogen as the only byproduct.[10] Palladium-on-carbon (Pd/C) can catalyze the carbonylation of azides in the presence of amines to yield unsymmetrical ureas.[10]

II. Quantitative Data Summary

The efficiency of various synthetic methods for producing urea-containing fatty acid derivatives is summarized below. The tables highlight reaction conditions and yields, as well as the biological activity of selected compounds.

Table 1: Comparison of Synthetic Methods and Yields

| Product | Starting Materials | Method/Catalyst | Conditions | Yield (%) | Reference |

| Erucamide | Erucic Acid, Urea | Lipase (Novozym 435) | 60°C, 48h, tert-butyl alcohol | 88.7 | [9] |

| Erucamide | Erucic Acid, Urea | P₂O₅ with (NH₄)₂HPO₄ | 190°C | 92 | [11] |

| Difatty Acyl Urea | Corn Oil, Urea | Sodium Ethoxide | 78°C, 8h | 78 | [12] |

| N-Benzoylurea | Benzoic Acid, DPCDI | Water | Room Temperature | 80 | [8] |

| Uracil Urea Derivatives | 5-Substituted Uracils, Isocyanates | DMAP, Pyridine | 60°C | Variable | [2] |

Table 2: Biological Activity of Uracil Urea Derivatives as FAAH Inhibitors

| Compound | FAAH IC₅₀ (nM) | Selectivity (vs. NAAA) | Reference |

| 4a | 1.1 ± 0.2 | >900 | [2] |

| 4c | 0.3 ± 0.05 | >3333 | [2][3] |

| 4d | 0.8 ± 0.1 | >1250 | [2][3] |

| 3f | 4 ± 0.9 | >250 | [2] |

| 3u | 3 ± 0.4 | >333 | [2] |

III. Experimental Protocols

This section provides detailed methodologies for key synthetic procedures cited in the literature.

Protocol 1: Lipase-Catalyzed Synthesis of Erucamide[9]

-

Reactants : Erucic acid and urea are taken in a 1:4 molar ratio.

-

Catalyst : Candida antarctica lipase (Novozym 435) is added at 3% by weight of the erucic acid.

-

Solvent : The reaction is carried out in 50 mL of tert-butyl alcohol.

-

Conditions : The mixture is agitated at 250 rpm for 48 hours at a constant temperature of 60°C.

-

Workup : The product, erucamide, is isolated and purified from the reaction mixture. The reported purity of the obtained erucamide is 88.74%.

Protocol 2: Synthesis of Uracil Urea Derivatives (General Procedure)[2][3]

-

Isocyanate Synthesis : The appropriate carboxylic acid is reacted with oxalyl chloride followed by sodium azide to form the acyl azide. This intermediate undergoes a Curtius rearrangement upon heating to yield the corresponding isocyanate.[2][3]

-

Urea Formation : A solution of a 5-substituted uracil (1.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous pyridine is prepared.

-

Reaction : The synthesized isocyanate (1.2 eq) is added to the solution.

-

Conditions : The reaction mixture is stirred at 60°C until the starting material is consumed, as monitored by TLC.

-

Purification : After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the final uracil urea derivative.

Protocol 3: Synthesis of Adamantyl Urea Derivatives[13]

-

Reactants : 1-aminoadamantane (1.0 eq) is dissolved in a suitable solvent.

-

Reaction : The corresponding isocyanate (e.g., 4-chlorophenyl isocyanate, 1.0 eq) is added to the solution.

-

Conditions : The reaction is stirred, typically at room temperature, until completion.

-

Workup : The resulting solid product is collected by filtration, washed, and dried. For compound 3h (1-((3S,5S,7S)-adamantan-1-yl)-3-(4-chlorophenyl)urea), the reported yield was 77%.[13]

IV. Biological Significance and Signaling Pathways

Urea-containing fatty acid derivatives are particularly significant as inhibitors of Fatty Acid Amide Hydrolase (FAAH).

Fatty Acid Amide Hydrolase (FAAH) Inhibition

FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of endogenous cannabinoids like anandamide (AEA).[2][14] By inhibiting FAAH, the levels of these endocannabinoids are increased, which can produce therapeutic benefits for managing pain, inflammation, and depression without the undesirable side effects of direct cannabinoid receptor agonists.[2][3]

Uracil urea derivatives have been developed as potent and selective FAAH inhibitors.[2][14] These compounds act as irreversible inhibitors, forming a covalent bond with a catalytic serine residue in the active site of FAAH.[15] The structure-activity relationship (SAR) studies indicate that modifications to the uracil ring and the fatty acid-mimicking side chain can significantly improve both the potency and selectivity of these inhibitors.[2][3]

Other Biological Activities

Beyond FAAH inhibition, urea-containing fatty acid derivatives have shown promise in other therapeutic areas. For instance, certain adamantyl urea derivatives have demonstrated significant antimicrobial activity, particularly against multi-drug-resistant strains like Acinetobacter baumannii.[13] The urea scaffold is a versatile pharmacophore found in compounds with anticancer, anticonvulsant, and antidiabetic properties, highlighting the broad potential of this chemical class in drug discovery.[4][5]

References

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of uracil urea derivatives as potent and selective fatty acid amide hydrolase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02237A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Base-mediated three-component system for the synthesis of S-substituted N-acyl ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US2090593A - Process for the preparation of urea derivatives - Google Patents [patents.google.com]

- 7. ias.ac.in [ias.ac.in]

- 8. US20070282078A1 - Synthesis of aryl N-acylurea from aryl isocyanates or aryl carbodiimides for use as intermediate in novel sequential self-repetitive reaction (SSRR) to form amides, amide-imides and their polymers - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 11. Kinetic investigation of erucamide synthesis using fatty acid and urea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies | MDPI [mdpi.com]

- 14. [PDF] Design and synthesis of uracil urea derivatives as potent and selective fatty acid amide hydrolase inhibitors | Semantic Scholar [semanticscholar.org]

- 15. Heteroaryl urea inhibitors of fatty acid amide hydrolase: structure-mutagenicity relationships for arylamine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (Z)-16-(ethylcarbamoylamino)hexadec-11-enoic Acid (CAY10662)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid, also identified as CAY10662, is a synthetic, 1,3-disubstituted urea derivative of the naturally occurring eicosanoid 17(R),18(S)-Epoxyeicosatetraenoic Acid (17(R),18(S)-EpETE). Exhibiting enhanced metabolic stability and potency compared to its parent compound, CAY10662 has demonstrated significant biological activity, primarily as a potent modulator of cardiomyocyte contractility and as a vasorelaxant. This technical guide provides a comprehensive overview of its known physical and chemical properties, biological activities, and the experimental protocols for its characterization. This document is intended to serve as a foundational resource for researchers in cardiovascular disease and drug development.

Physicochemical Properties

This compound is a well-characterized compound with the following properties:

| Property | Value | Reference |

| Chemical Name | This compound | |

| Alternative Name | CAY10662 | [1] |

| CAS Number | 1184844-74-3 | [1] |

| Molecular Formula | C19H36N2O3 | [1][2] |

| Molecular Weight | 340.5 g/mol | [1][2] |

| Purity | ≥98% | [2] |

| Physical State | Supplied as a solution in methanol | [1] |

| Solubility | - Ethanol: ~2 mg/mL- DMSO: ~3 mg/mL- Dimethylformamide (DMF): ~5 mg/mL- DMF:PBS (pH 7.2) (1:4): 0.2 mg/mL | [1] |

| Storage | As a solution at -20°C | [1][2] |

| Stability | ≥ 2 years at -20°C | [1][2] |

Biological Activity

Modulation of Cardiomyocyte Contractility

This compound is a highly potent regulator of cardiomyocyte function. It is a more metabolically robust analog of 17(R),18(S)-EpETE, a cytochrome P450 epoxygenase metabolite of eicosapentaenoic acid (EPA).[1][3] 17(R),18(S)-EpETE is known to exert negative chronotropic effects and protect neonatal rat cardiomyocytes from Ca2+-overload with an EC50 of approximately 1-2 nM.[3][4] As a stable derivative, this compound reduces the contractility of cardiomyocytes with an even greater potency, exhibiting an EC50 value of less than 1 nM.[2]

Vasorelaxant Effects

This compound has also been identified as a vasorelaxant, with an EC50 of 5.7 μM.[5] The parent compound, 17(R),18(S)-EpETE, is a known potent vasodilator that is believed to exert its effects through the stimulation of calcium-activated potassium channels, leading to the relaxation of vascular smooth muscle cells in arteries.[6][7] It is plausible that this compound shares a similar mechanism of action.

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this specific compound is not publicly available in the searched literature, it is described as a 1,3-disubstituted urea derivative. The general synthesis of such compounds often involves the reaction of an amine with an isocyanate. A plausible synthetic route, based on the synthesis of similar compounds, is outlined below.[8][9]

Caption: General synthetic workflow for 1,3-disubstituted ureas.

Methodology:

-

(Z)-16-aminohexadec-11-enoic acid would be dissolved in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.

-

An equimolar amount of ethyl isocyanate would be added to the solution, likely at a controlled temperature (e.g., 0°C to room temperature).

-

The reaction mixture would be stirred for a period of time, typically monitored by thin-layer chromatography (TLC) to assess completion.

-

Upon completion, the solvent would be removed under reduced pressure.

-

The crude product would then be purified, commonly by column chromatography on silica gel, to yield the final pure compound.

Cardiomyocyte Contractility Assay

The biological activity on cardiomyocyte contractility is typically assessed using primary cultures of neonatal rat ventricular myocytes.

Caption: Workflow for cardiomyocyte contractility assay.

Methodology:

-

Cell Isolation and Culture: Ventricular myocytes are isolated from 1- to 2-day-old neonatal rats. The cells are then plated on culture dishes and allowed to form a spontaneously contracting syncytium.

-

Compound Application: A stock solution of this compound is prepared, typically in DMSO or ethanol, and then diluted to various concentrations in the cell culture medium.

-

Measurement of Contraction: The contractile activity of the cardiomyocytes is recorded before and after the application of the compound. This can be measured by various techniques, including video microscopy to track cell movement or specialized equipment to measure changes in impedance or electrical field potential.

-

Data Analysis: The changes in contraction rate (chronotropy) and amplitude (inotropy) are quantified. A dose-response curve is generated to calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal effect.

Vasorelaxation Assay

The vasorelaxant properties are typically evaluated using isolated arterial rings.

Caption: Workflow for vasorelaxation assay.

Methodology:

-

Tissue Preparation: Arterial rings (e.g., from the thoracic aorta of rats) are carefully dissected and mounted in an organ bath system filled with a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Pre-contraction: The arterial rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or potassium chloride to induce a stable level of tension.

-

Compound Addition: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

-

Tension Measurement: The isometric tension of the arterial rings is continuously recorded using a force transducer.

-

Data Analysis: The relaxation induced by the compound at each concentration is expressed as a percentage of the pre-contraction tension. A dose-response curve is then plotted to determine the EC50 value.

Potential Mechanism of Action

The vasorelaxant effect of the parent compound, 17(R),18(S)-EpETE, is attributed to the activation of calcium-activated potassium channels (KCa) in vascular smooth muscle cells.[6][7] Activation of these channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels. The resulting decrease in intracellular calcium concentration leads to smooth muscle relaxation and vasodilation. Given that this compound is a stable analog of 17(R),18(S)-EpETE, it is highly probable that it shares this signaling pathway.

Caption: Proposed signaling pathway for vasorelaxation.

Conclusion

This compound (CAY10662) is a potent and metabolically stable synthetic analog of a naturally occurring cardioprotective and vasodilatory eicosanoid. Its significant effects on cardiomyocyte contractility and vascular tone at nanomolar to low micromolar concentrations make it a valuable tool for cardiovascular research. Further investigation into its precise molecular targets and signaling pathways, along with detailed in vivo studies, will be crucial in elucidating its full therapeutic potential. This guide provides a current and comprehensive summary of the available technical information to support such future research endeavors.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. biomarker.hu [biomarker.hu]

- 3. 17(R),18(S)-epoxyeicosatetraenoic acid, a potent eicosapentaenoic acid (EPA) derived regulator of cardiomyocyte contraction: structure-activity relationships and stable analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 17(R),18(S)-Epoxyeicosatetraenoic Acid, A Potent Eicosapentaenoic Acid (EPA)-Derived Regulator of Cardiomyocyte Contraction: Structure-Activity Relationships and Stable Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 17(S),18(R)‐epoxyeicosatetraenoic acid generated by cytochrome P450 BM‐3 from Bacillus megaterium inhibits the development of contact hypersensitivity via G‐protein‐coupled receptor 40‐mediated neutrophil suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XVI. Synthesis and Properties of 1,1'-(Alkane-1,n-diyl)bis{3-[(3,5-dimethyladamantan-1-yl)methyl]ureas} - PMC [pmc.ncbi.nlm.nih.gov]

(Z)-16-(ethylcarbamoylamino)hexadec-11-enoic Acid (URB937): A Technical Overview for Cardiovascular Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid, also known as URB937, is a potent and peripherally restricted inhibitor of fatty acid amide hydrolase (FAAH). This enzyme is the primary catabolic enzyme for a class of endogenous bioactive lipids, including the endocannabinoid anandamide. By inhibiting FAAH in peripheral tissues, URB937 elevates the levels of anandamide and other fatty acid amides, leading to a range of physiological effects. This technical guide provides a comprehensive overview of URB937, with a specific focus on its implications for cardiovascular research, including its mechanism of action, quantitative data from key studies, and detailed experimental protocols.

Core Mechanism of Action

URB937's primary mechanism of action is the inhibition of FAAH, which leads to an increase in the concentration of endocannabinoids like anandamide in peripheral tissues.[1][2][3][4] This elevation of anandamide enhances its signaling through cannabinoid receptors, primarily CB1 receptors, which are known to be involved in cardiovascular regulation.[4][5] The cardiovascular effects of URB937 are largely attributed to the vasorelaxant properties of increased anandamide.[6]

Furthermore, URB937 is a substrate for the ATP-binding cassette (ABC) transporter Abcg2, which actively extrudes it from the central nervous system (CNS).[2] This peripheral restriction is a key characteristic, minimizing potential psychoactive side effects associated with central CB1 receptor activation.[2][7]

Quantitative Data

The following tables summarize key quantitative data from preclinical studies on URB937.

Table 1: In Vitro and In Vivo Potency

| Parameter | Value | Species | Tissue/Assay | Reference |

| Vasorelaxant EC50 | 5.7 µM | Not Specified | Not Specified | [6] |

| Liver FAAH Inhibition ED50 (oral) | 0.3 mg/kg | Mouse | Liver | [3] |

| Liver FAAH Inhibition ED50 (oral) | 0.9 mg/kg | Rat | Liver | [7] |

| Brain FAAH Inhibition ED50 (s.c.) | 48 mg/kg | Mouse | Brain | [2] |

| Brain FAAH Inhibition ED50 (oral) | 20.5 mg/kg | Rat | Brain | [7] |

Table 2: Pharmacokinetic Parameters in Male Rats (Oral Administration)

| Parameter | Value | Unit | Reference |

| Bioavailability (F) | 36 | % | [1][8] |

| Tmax | 0.5 | h | [3] |

| Cmax (at 10 mg/kg) | 123 | ng/mL | [3] |

Signaling Pathway

The primary signaling pathway influenced by URB937 involves the endocannabinoid system. By inhibiting FAAH, URB937 prevents the breakdown of anandamide (AEA), leading to its accumulation and enhanced activation of peripheral CB1 receptors. This activation can lead to a variety of downstream effects, including vasorelaxation.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further investigation.

FAAH Activity Assay

This protocol is based on methods described in studies investigating FAAH inhibition.[1][8]

Objective: To measure the enzymatic activity of FAAH in tissue homogenates.

Materials:

-

Tissue homogenates (e.g., liver, brain)

-

Radioactive substrate (e.g., [³H]Anandamide)

-

Scintillation fluid

-

Toluene/ethyl acetate solvent mixture

-

Phosphate buffer

Procedure:

-

Prepare tissue homogenates in a suitable buffer.

-

Incubate a small aliquot of the homogenate with the radioactive FAAH substrate.

-

Terminate the reaction by adding the toluene/ethyl acetate solvent mixture.

-

Separate the aqueous and organic phases by centrifugation.

-

Measure the radioactivity in the aqueous phase, which contains the product of anandamide hydrolysis, using a scintillation counter.

-

Calculate FAAH activity based on the amount of radioactive product formed over time.

Liquid Chromatography/Tandem Mass Spectrometry (LC/MS-MS) for URB937 and Oleoylethanolamide (OEA) Quantification

This protocol is essential for pharmacokinetic and pharmacodynamic studies.[1][8]

Objective: To quantify the concentration of URB937 and the FAAH substrate OEA in biological samples.

Materials:

-

Biological samples (e.g., plasma, tissue homogenates)

-

LC/MS-MS system

-

Internal standards for URB937 and OEA

-

Extraction solvents

Procedure:

-

Spike biological samples with known concentrations of internal standards.

-

Extract URB937 and OEA from the samples using an appropriate solvent extraction method.

-

Analyze the extracts using an LC/MS-MS system.

-

Quantify the concentrations of URB937 and OEA by comparing their peak areas to those of the internal standards.

Experimental Workflow for Preclinical Cardiovascular Assessment

The following workflow outlines a typical preclinical study to assess the cardiovascular effects of URB937.

Discussion and Future Directions

The available data strongly suggest that this compound (URB937) holds promise as a tool for investigating the role of the peripheral endocannabinoid system in cardiovascular regulation. Its vasorelaxant properties and ability to be peripherally restricted make it an attractive candidate for exploring therapeutic strategies for conditions such as hypertension.

Future research should focus on:

-

Elucidating the precise downstream signaling cascades initiated by CB1 receptor activation in the vasculature following FAAH inhibition.

-

Investigating the long-term effects of chronic URB937 administration on cardiovascular parameters in various models of cardiovascular disease.

-

Exploring the potential for synergistic effects when combined with other antihypertensive agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological characterization of the peripheral FAAH inhibitor URB937 in female rodents: interaction with the Abcg2 transporter in the blood-placenta barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peripheral FAAH inhibition causes profound antinociception and protects against indomethacin-induced gastric lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of the peripheral FAAH inhibitor, URB937, in animal models of acute and chronic migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fatty acid amide hydrolase is a key regulator of the endocannabinoid-induced myocardial tissue injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | MP Sciences [mpsciences.com]

- 7. Pharmacokinetics, pharmacodynamics and safety studies on URB937, a peripherally restricted fatty acid amide hydrolase inhibitor, in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics, pharmacodynamics and safety studies on URB937, a peripherally restricted fatty acid amide hydrolase inhibitor, in rats [escholarship.org]

In Vitro Frontiers: A Technical Guide to the Preliminary Investigation of Novel Vasorelaxants

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents to manage cardiovascular diseases remains a critical endeavor in modern pharmacology. Central to this pursuit is the discovery and characterization of new vasorelaxants—compounds capable of dilating blood vessels and thereby reducing blood pressure and improving blood flow. This technical guide provides an in-depth overview of the preliminary in vitro assessment of novel vasorelaxants, drawing upon recent studies to detail experimental protocols, present key quantitative data, and visualize the underlying molecular pathways.

Core Principles of In Vitro Vasorelaxant Screening

The foundational method for assessing the vasorelaxant properties of a novel compound is the in vitro organ bath experiment. This technique utilizes isolated arterial rings, typically from rats (such as the thoracic aorta or mesenteric arteries), to measure changes in vascular tone in a controlled environment. By pre-contracting these arterial rings with an agonist like phenylephrine or a high concentration of potassium chloride, researchers can then introduce the test compound and observe its ability to induce relaxation. The involvement of the vascular endothelium and specific signaling pathways can be further elucidated through the use of selective inhibitors and endothelium-denuded preparations.

Quantitative Analysis of Vasorelaxant Activity

The efficacy and potency of novel vasorelaxants are quantified to allow for objective comparison and characterization. The most common parameters are the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), and the maximal relaxation (Emax).

| Compound/Extract Class | Novel Compound/Extract | EC50/IC50 (µM) | Emax (%) | Vessel Type | Pre-contraction Agent | Key Findings | Reference |

| Pyridazin-3-one Derivatives | Compound 4f | 0.0136 | Not Specified | Rat Thoracic Aorta | Not Specified | Superior activity compared to reference standards. | [1][2] |

| Compound 4h | 0.0117 | Not Specified | Rat Thoracic Aorta | Not Specified | Superior activity compared to reference standards. | [1][2] | |

| Compound 5d | 0.0053 | Not Specified | Rat Thoracic Aorta | Not Specified | Superior activity compared to reference standards. | [1][2] | |

| Compound 5e | 0.0025 | Not Specified | Rat Thoracic Aorta | Not Specified | Superior activity compared to reference standards. | [1][2] | |

| Salvia hispanica L. Extract | Methanolic Extract (MESh) | 124.7 µg/mL | 87.69 | Rat Aortic Rings | Not Specified | Effect is partially endothelium-dependent. | [3][4] |

| Nymphaea pubescens Extract | Ethanolic Extract (WL) | 0.08 ± 0.01 mg/mL | 97.90 ± 1.17 | Rat Mesenteric Arteries | Phenylephrine (10⁻⁵ M) | Endothelium-dependent and -independent mechanisms. | [5] |

| Quercetin 3-methyl ether 3′-O-β-xylopyranoside | 42.76 ± 6.32 | 64.14 ± 5.08 | Rat Mesenteric Arteries | Phenylephrine (10⁻⁵ M) | Endothelium-dependent and -independent mechanisms. | [5] | |

| Nelumbo nucifera Seed Extract | Ethanolic Extract (LSE) | > 1 mg/mL (with L-NAME) | 32.5 ± 4.1 (with L-NAME) | Rat Aortas | Not Specified | Vasorelaxation reduced by endothelium removal and L-NAME. | [6][7] |

| Benzoquinones | Rapanone | 40.2 ± 18.6 | ~50 | Rat Aorta | Phenylephrine | NO-dependent vasorelaxation. | [8] |

| Embelin | Not Calculated | ~50 | Rat Aorta | Phenylephrine | NO-dependent vasorelaxation. | [8] | |

| Ursolic Acid Derivative | UA-07 | 110 | 79.09 | Rat Aortic Rings | Noradrenaline (0.1 µM) | Endothelium-dependent relaxation. | [9] |

| Flavonoids | Compound 10a | 7.6 | 93.1 | Rat Aorta Rings | Phenylephrine (1 µM) | Potent vasorelaxant activity. | [10] |

Detailed Experimental Protocols

A meticulous and standardized experimental protocol is paramount for obtaining reproducible and reliable data in vasorelaxant studies.

Preparation of Isolated Arterial Rings

-

Animal Model: Male Wistar rats are commonly used.[5]

-

Tissue Isolation: The thoracic aorta or mesenteric artery is carefully excised and placed in cold Krebs-Henseleit solution (KHS).

-

Ring Preparation: The artery is cleaned of adhering fat and connective tissue. Rings of approximately 2-4 mm in length are cut.

-

Endothelium Removal (for specific experiments): The endothelium is mechanically removed by gently rubbing the intimal surface with a fine wire or forceps. Successful removal is confirmed by the absence of relaxation to an endothelium-dependent vasodilator (e.g., acetylcholine).[5]

In Vitro Vasorelaxation Assay (Organ Bath)

-

Mounting: The arterial rings are mounted between two stainless steel hooks in an organ bath containing KHS, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.

-

Equilibration: The rings are allowed to equilibrate for a period of 60-90 minutes under a resting tension of approximately 1-2 grams. The KHS is changed every 15-20 minutes.

-

Pre-contraction: Once a stable baseline is achieved, the rings are contracted with a sub-maximal concentration of a vasoconstrictor, such as phenylephrine (an α1-adrenergic agonist) or a high concentration of KCl.[5][11]

-

Cumulative Concentration-Response Curve: After the contraction has reached a stable plateau, the novel vasorelaxant is added to the organ bath in a cumulative manner, with each subsequent concentration added only after the response to the previous one has stabilized.

-

Data Recording: The isometric tension of the arterial rings is continuously recorded using a force transducer connected to a data acquisition system.

-

Data Analysis: The relaxation induced by the compound is expressed as a percentage of the pre-contraction response. EC50/IC50 and Emax values are calculated by fitting the concentration-response data to a sigmoidal curve.

Investigation of Vasorelaxant Mechanisms

To probe the underlying mechanisms of vasorelaxation, the protocol above is modified by pre-incubating the arterial rings with specific inhibitors for 20-30 minutes before the addition of the pre-contraction agent.

-

Role of Endothelium-Derived Nitric Oxide (NO):

-

Inhibitor: Nω-nitro-L-arginine methyl ester (L-NAME), an inhibitor of nitric oxide synthase (NOS).[5][8]

-

Procedure: The vasorelaxant effect of the test compound is evaluated in the presence and absence of L-NAME. A significant reduction in relaxation in the presence of L-NAME suggests the involvement of the NO pathway.

-

-

Role of the NO-cGMP Pathway:

-

Role of Prostaglandins:

-

Inhibitor: Indomethacin, a cyclooxygenase (COX) inhibitor.[5]

-

Procedure: This is used to assess the contribution of vasodilatory prostaglandins to the observed relaxation.

-

-

Role of Potassium Channels:

-

Role of Calcium Channels:

-

Procedure: The effect of the compound on CaCl2-induced contractions in a calcium-free, high KCl medium is assessed to determine if it blocks extracellular calcium influx through L-type voltage-gated calcium channels.[3]

-

Visualizing the Pathways and Processes

Understanding the complex signaling cascades and experimental procedures is enhanced through clear visualizations.

References

- 1. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Vasorelaxant Activity of Salvia hispanica L.: Involvement of the Nitric Oxide Pathway in Its Pharmacological Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Vasorelaxant and hypotensive effects of an ethanolic extract of Nymphaea pubescens and its main compound quercetin 3-methyl ether 3′-O-β-xylopyranoside [frontiersin.org]

- 6. Vasorelaxant and Hypotensive Mechanisms of Nelumbo nucifera Seed Extract: Roles of Nitric Oxide, Calcium Channel Blockade and eNOS Interaction with Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Comparative Evaluation of Vasorelaxant and Antiplatelet Activity of Two Plant-Derived Benzoquinones: Rapanone and Embelin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vasorelaxant and Antihypertensive Effects of (3β)-ursen-12-e...: Ingenta Connect [ingentaconnect.com]

- 10. researchgate.net [researchgate.net]

- 11. Vasorelaxant Activities and its Underlying Mechanisms of Magnolia Volatile Oil on Rat Thoracic Aorta Based on Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analogs of (Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid: Potent Modulators of the Endocannabinoid System

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid and its structural analogs, with a primary focus on their role as inhibitors of Fatty Acid Amide Hydrolase (FAAH). The inhibition of FAAH presents a promising therapeutic strategy for a variety of neurological and inflammatory disorders by enhancing endogenous cannabinoid signaling. This document details the chemical structures, biological activities, and mechanisms of action of these compounds. Furthermore, it provides in-depth experimental protocols for their evaluation and visual representations of the relevant biological pathways and experimental workflows.

Introduction

This compound is a vasorelaxant with an EC50 of 5.7 μM, indicating its potential in cardiovascular research.[1] Its core structure, featuring a carbamate moiety linked to a long-chain fatty acid, is characteristic of a class of potent inhibitors of Fatty Acid Amide Hydrolase (FAAH). FAAH is a critical enzyme in the endocannabinoid system, responsible for the degradation of endogenous signaling lipids such as anandamide (AEA), palmitoylethanolamide (PEA), and oleoylethanolamide (OEA).[2][3][4] By inhibiting FAAH, the levels of these endocannabinoids are elevated, leading to a range of potential therapeutic effects, including analgesia, anxiolysis, and anti-inflammatory actions, without the psychoactive side effects associated with direct cannabinoid receptor agonists.[5][6][7][8]

A prototypical and extensively studied structural analog is URB597 (cyclohexylcarbamic acid 3'-carbamoyl-biphenyl-3-yl ester).[2][9][10] URB597 and its derivatives serve as a key reference for understanding the structure-activity relationships (SAR) of carbamate-based FAAH inhibitors.[11][12] This guide will explore the chemical space around this core scaffold, presenting quantitative data on their inhibitory potency and detailing the methodologies used for their characterization.

Structural Analogs and Quantitative Data

The primary mechanism of action for many of the structural analogs discussed is the irreversible or slowly reversible covalent modification of a catalytic serine residue (Ser241) in the active site of FAAH.[11][13][14][15] The carbamate group acts as a reactive moiety that carbamylates the serine nucleophile.[11][13][14] Structure-activity relationship studies have demonstrated that modifications to both the lipophilic tail and the leaving group of the carbamate can significantly impact potency and selectivity.[11][13]